Scientific Field: Material Science
Summary of the Application: This compound is used in the synthesis of structural analogues of molecular glassformers, specifically 1,3,5-trisarylbenzenes.
Methods of Application: The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure.
Results or Outcomes: The study found that increasing molecular weight leads to increasing melting point ™ and glass transition temperatures (Tg).
Scientific Field: Organic Electronics
Summary of the Application: 1-Bromo-3-chloro-5-fluoro-2-iodobenzene is used in the preparation of various organic compounds for use in organic electronic devices.
1-Bromo-3-chloro-5-fluoro-2-iodobenzene is an organic compound characterized by its diverse halogen substituents. Its molecular formula is , and it has a molecular weight of approximately 317.35 g/mol. This compound features a benzene ring with bromine, chlorine, fluorine, and iodine substituents at specific positions, making it a valuable intermediate in organic synthesis and pharmaceuticals. The presence of multiple halogens contributes to its unique chemical reactivity and biological properties, which are leveraged in various applications across different fields, including materials science and medicinal chemistry .
The reactivity of this compound is influenced by the electronic effects of its substituents, which can either stabilize or destabilize intermediates during these reactions .
Research indicates that 1-bromo-3-chloro-5-fluoro-2-iodobenzene exhibits notable biological activities. Compounds with similar structures have been studied for their potential as:
The synthesis of 1-bromo-3-chloro-5-fluoro-2-iodobenzene typically involves several steps, often starting from simpler aromatic compounds. A common synthetic route includes:
1-Bromo-3-chloro-5-fluoro-2-iodobenzene finds applications in various domains:
Interaction studies involving 1-bromo-3-chloro-5-fluoro-2-iodobenzene focus on its behavior in biological systems and its interactions with other molecules. These studies often assess:
Such studies are crucial for understanding its potential therapeutic roles and optimizing its use in drug development .
Several compounds share structural similarities with 1-bromo-3-chloro-5-fluoro-2-iodobenzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 | 0.83 |
1-Bromo-3-fluoro-2-iodobenzene | 450412-29-0 | 0.78 |
1-Bromo-3,5-difluoro-2-iodobenzene | 175278-11-2 | 0.76 |
1-Bromo-4-chloro-2-iodobenzene | 148836-41-3 | 0.70 |
1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | 0.73 |
These compounds exhibit variations in their halogen substituents and positions on the benzene ring, influencing their chemical properties and biological activities. The unique combination of bromine, chlorine, fluorine, and iodine in 1-bromo-3-chloro-5-fluoro-2-iodobenzene sets it apart from these similar compounds, potentially enhancing its reactivity and utility in synthetic applications .
1-Bromo-3-chloro-5-fluoro-2-iodobenzene represents a sophisticated example of polyhalogenated aromatic chemistry, featuring four distinct halogen atoms systematically positioned on a benzene ring. The compound possesses the molecular formula carbon six hydrogen two bromine chlorine fluorine iodine and maintains a molecular weight of 335.34 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the numerical prefixes indicate the precise positions of each halogen substituent on the benzene ring.
Chemical identifier systems recognize this compound through multiple registry numbers and nomenclature systems. The Chemical Abstracts Service assigns the registry number 1000577-66-1 to this specific isomer. Alternative naming conventions include systematic descriptors such as benzene, 1-bromo-3-chloro-5-fluoro-2-iodo-, which explicitly identifies the parent benzene structure and all substituent positions.
The simplified molecular-input line-entry system representation reads as carbon one equals carbon open parenthesis carbon equals carbon open parenthesis carbon open parenthesis equals carbon one chlorine close parenthesis iodine close parenthesis bromine close parenthesis fluorine, providing a standardized linear notation for computational chemistry applications. The International Chemical Identifier string InChI equals one S forward slash carbon six hydrogen two bromine chlorine fluorine iodine forward slash lowercase c seven dash four dash one dash three open parenthesis nine close parenthesis dash two dash five open parenthesis eight close parenthesis six open parenthesis four close parenthesis ten forward slash lowercase h one dash two uppercase H establishes global chemical database compatibility.
Table 1: Structural and Physical Properties of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
The development of synthetic methodologies for 1-bromo-3-chloro-5-fluoro-2-iodobenzene represents a significant achievement in sequential halogenation chemistry. Early synthetic approaches focused on the controlled introduction of multiple halogen atoms onto aromatic systems, building upon fundamental electrophilic aromatic substitution principles established in classical organic chemistry. The systematic construction of tetrahalogenated benzene derivatives required innovative approaches to overcome traditional selectivity challenges inherent in polyhalogenation reactions.
Contemporary synthetic strategies have evolved to employ sophisticated halogenation sequences that leverage the directing effects of previously installed halogen substituents. Research demonstrates that controlled halogenation reactions can achieve regioselective introduction of different halogens through careful selection of reaction conditions and halogenating agents. The mechanism of electrophilic aromatic substitution provides the theoretical foundation for these transformations, where each successive halogenation step influences the electronic properties and reactivity patterns of the aromatic ring.
Advanced synthetic methodologies have incorporated organometallic chemistry principles to achieve precise halogen installation. Metal-catalyzed halogenation reactions offer enhanced selectivity compared to traditional electrophilic substitution approaches, enabling the controlled introduction of specific halogens at predetermined positions. These methodologies represent significant technological advancement over earlier synthetic approaches that often produced complex product mixtures requiring extensive purification procedures.
The evolution of halogenation chemistry has benefited from advances in mechanistic understanding of aromatic substitution reactions. Detailed kinetic studies have elucidated the factors controlling regioselectivity in polyhalogenated systems, providing synthetic chemists with predictive tools for designing efficient synthetic routes. Modern synthetic approaches emphasize atom economy and environmental considerations, leading to the development of more sustainable halogenation protocols.
Table 2: Key Synthetic Milestones in Polyhalogenated Aromatic Chemistry
Development | Significance | Impact |
---|---|---|
Electrophilic Aromatic Substitution Theory | Fundamental mechanistic understanding | Predictive synthetic design |
Sequential Halogenation Protocols | Controlled multi-halogen introduction | Enhanced regioselectivity |
Metal-Catalyzed Halogenation | Improved reaction efficiency | Reduced by-product formation |
Modern Synthetic Methodologies | Sustainable synthetic approaches | Environmental compatibility |
1-Bromo-3-chloro-5-fluoro-2-iodobenzene occupies a unique position within the broader context of polyhalogenated aromatic compounds, representing one of the most extensively halogenated benzene derivatives in contemporary synthetic chemistry. The compound exemplifies the complexity achievable through systematic halogenation approaches and demonstrates the sophisticated control possible in modern aromatic substitution chemistry. Its tetrahalogenated structure provides insights into electronic effects and reactivity patterns that govern the behavior of heavily substituted aromatic systems.
The significance of this compound extends beyond its structural novelty to encompass its utility as a synthetic building block in advanced organic synthesis. Polyhalogenated aromatic compounds serve as versatile intermediates for constructing complex molecular architectures through selective functionalization reactions. The presence of four different halogens provides multiple reactive sites for sequential transformation, enabling the systematic construction of highly functionalized aromatic systems through controlled reaction sequences.
Research into polyhalogenated aromatic compounds has revealed important insights into electronic effects and molecular stability. The electronic properties of tetrahalogenated benzene derivatives demonstrate complex interactions between different halogen substituents, resulting in unique reactivity profiles that distinguish these compounds from less substituted aromatic systems. These electronic effects influence both ground-state stability and transition-state energies in chemical reactions, affecting reaction rates and product distributions.
The environmental and biological significance of polyhalogenated aromatic compounds has emerged as an important area of scientific investigation. Studies examining the environmental fate and transport of heavily halogenated organic compounds provide crucial information for understanding their persistence and transformation in natural systems. This research contributes to broader efforts to assess the environmental impact of synthetic organic compounds and develop strategies for sustainable chemical synthesis.
Contemporary applications of polyhalogenated aromatic compounds span multiple scientific disciplines, from materials science to pharmaceutical chemistry. The unique electronic properties of these compounds make them valuable components in electronic materials, while their synthetic versatility enables their use as key intermediates in drug discovery programs. The systematic study of compounds like 1-bromo-3-chloro-5-fluoro-2-iodobenzene contributes to the fundamental understanding necessary for advancing these applications.